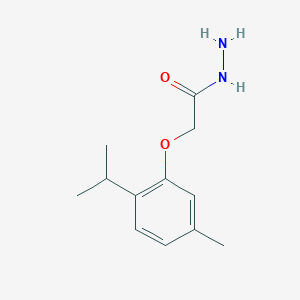

2-(2-Isopropyl-5-methylphenoxy)acetohydrazide

Beschreibung

2-(2-Isopropyl-5-methylphenoxy)acetohydrazide is a phenolic monoterpenoid-derived compound synthesized via condensation of thymol-based esters with hydrazine hydrate. Its core structure features a phenoxyacetohydrazide backbone substituted with isopropyl and methyl groups at the 2- and 5-positions of the aromatic ring, respectively.

Eigenschaften

IUPAC Name |

2-(5-methyl-2-propan-2-ylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-8(2)10-5-4-9(3)6-11(10)16-7-12(15)14-13/h4-6,8H,7,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNCMHHVTBHQHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352512 | |

| Record name | 2-(2-isopropyl-5-methylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75843-51-5 | |

| Record name | 2-[5-Methyl-2-(1-methylethyl)phenoxy]acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75843-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-isopropyl-5-methylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropyl-5-methylphenoxy)acetohydrazide typically involves the reaction of 2-(2-Isopropyl-5-methylphenoxy)acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative, which is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Isopropyl-5-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

Substitution: The phenoxy ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenoxy ring .

Wissenschaftliche Forschungsanwendungen

2-(2-Isopropyl-5-methylphenoxy)acetohydrazide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of 2-(2-Isopropyl-5-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins and nucleic acids .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Hydrazone Derivatives

- (Z)-2-(2-Isopropyl-5-methylphenoxy)-N′-(2-oxoindolin-3-ylidene)acetohydrazide Structure: Incorporates a 2-oxoindolin-3-ylidene moiety. Molecular Conformation: Exhibits an interplanar angle of 11.48° between aromatic rings, stabilized by intramolecular N–H···O and C–H···O hydrogen bonds. Crystal packing involves intermolecular N–H···O bonds and weak π-π interactions . Synthesis: Condensation of 2-(2-isopropyl-5-methylphenoxy)acetohydrazide with isatin .

- 2-(2-Isopropyl-5-methylphenoxy)-N′-[(E)-phenylmethylene]acetohydrazide Structure: Substituted with a benzylidene group. Molecular Formula: C₁₉H₂₂N₂O₂; Average mass: 310.397 g/mol . Stereochemistry: E-configuration at the hydrazone double bond, influencing binding interactions .

Heterocyclic Derivatives

- N′-[(2-Isopropyl-5-methylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide Structure: Pyrazole ring introduced at the hydrazide terminus. Impact: Heterocyclic substitution may enhance solubility and metabolic stability .

- Thiazole Derivatives (e.g., 2-((2-isopropyl-5-methylphenoxy)methyl)-4-phenylthiazole) Synthesis: Derived via cyclization of thioamide intermediates with α-haloketones. Activity: Demonstrates potent anti-Candida activity (MIC: 2–8 µg/mL), attributed to thiazole’s electron-withdrawing effects enhancing membrane penetration .

Halogen-Substituted Analogs

- 2-(4-Chlorophenoxy)acetohydrazide and 2-(4-Bromophenoxy)acetohydrazide Synthesis: Prepared via hydrazinolysis of corresponding ethyl esters.

Antifungal Activity

- Thiazole Derivatives : Exhibit superior anti-Candida activity compared to the parent compound, with IC₅₀ values as low as 2 µg/mL .

- Hydrazone Derivatives: (Z)-2-(2-Isopropyl-5-methylphenoxy)-N′-(2-oxoindolin-3-ylidene)acetohydrazide shows enhanced bioactivity due to hydrogen-bonding interactions stabilizing target binding .

Anticancer Activity

- Triazole-Thioacetohydrazides: Derivatives like N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide demonstrate selective cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells, with IC₅₀ < 10 µM .

- Benzo[d]imidazol Derivatives: Limited kinase inhibition (IC₅₀ > 50 µM), highlighting the importance of substituent choice in activity .

Enzyme Inhibition

- Ethyl-thio Benzimidazolyl Acetohydrazides : Exhibit α-glucosidase inhibition (IC₅₀: 6.10–7.34 µM), outperforming acarbose (IC₅₀: 378.2 µM) .

Biologische Aktivität

2-(2-Isopropyl-5-methylphenoxy)acetohydrazide is a synthetic organic compound characterized by its unique structure, which includes an acetohydrazide functional group attached to a phenoxy moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The molecular formula for this compound is C₁₂H₁₈N₂O₂, reflecting its complex structure that may enhance its biological efficacy compared to simpler analogs.

The compound features a hydrophobic phenolic ring with isopropyl and methyl substituents, contributing to its solubility and interaction with biological membranes. The presence of the hydrazide group enables it to form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. Although the exact molecular targets and pathways are still under investigation, preliminary studies suggest interactions with proteins and nucleic acids that could lead to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against a range of bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The compound has shown significant inhibitory concentrations (IC50) against specific cell lines, indicating its potential as an anticancer agent. For instance, in studies involving different extracts and derivatives, the compound's activity was compared favorably against established chemotherapeutic agents .

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including HGC-27 and MDA-MB-231. The results indicated that the compound exhibited IC50 values ranging from 29.21 μg/mL to 51.05 μg/mL across different cell lines, demonstrating significant anticancer potential .

- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of the compound, revealing effectiveness against both Gram-positive and Gram-negative bacteria. This study highlighted the compound's potential as a broad-spectrum antimicrobial agent.

- Mechanistic Insights : Further investigations into the mechanism of action revealed that this compound may inhibit specific enzymes involved in cellular metabolism, leading to apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Isopropyl-5-methylphenol | C₁₁H₁₄O | Parent compound; lacks hydrazide functionality |

| Acetohydrazide | C₂H₅N₃O | Simple hydrazide; less complex than the target compound |

| 2-(4-Methylphenoxy)acetohydrazide | C₁₂H₁₅N₂O₂ | Similar phenoxy structure; different substituent on phenol |

The unique combination of hydrophobic substituents and the acetohydrazide group in this compound may enhance its biological activity compared to these simpler analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-isopropyl-5-methylphenoxy)acetohydrazide, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via hydrazinolysis of the corresponding ester precursor. For example, ethyl 2-(substituted phenoxy)acetate derivatives react with hydrazine hydrate under reflux in ethanol (4–6 hours) to yield acetohydrazides . Key factors include:

- Reaction time : Prolonged reflux (5–6 hours) ensures complete conversion, monitored by TLC (chloroform:methanol, 7:3) .

- Solvent choice : Absolute ethanol minimizes side reactions compared to protic solvents .

- Stoichiometry : A 10–20% excess of hydrazine hydrate drives the reaction to completion .

- Data Note : Yields typically range from 65–85%, with lower yields attributed to incomplete ester hydrolysis or side-product formation .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR spectroscopy : H and C NMR confirm the presence of the hydrazide (–NH–NH) moiety (δ 8–9 ppm for NH protons) and the isopropyl/methyl substituents .

- X-ray crystallography : Resolves molecular geometry, e.g., bond lengths (N–N: ~1.41 Å) and hydrogen-bonding patterns in the crystal lattice .

- TLC/HPLC : Monitors reaction progress and purity (≥95% by HPLC, C18 column, methanol:water mobile phase) .

Advanced Research Questions

Q. How can researchers optimize the electrophilicity of the carbonyl group during hydrazide synthesis to avoid side reactions?

- Methodology :

- Activation strategies : Use electron-withdrawing groups (e.g., chloro, nitro) on the aromatic ring to enhance carbonyl reactivity, as seen in analogues like 5-chloro-2-hydroxyacetophenone-derived hydrazides .

- Catalysis : Acidic conditions (e.g., glacial acetic acid) accelerate nucleophilic attack by hydrazine, reducing reaction time .

- Temperature control : Reflux (~80°C) balances reactivity and minimizes decomposition .

- Data Contradiction : Some studies report room-temperature synthesis for analogous compounds, but this requires highly activated esters, which may not apply to isopropyl/methyl-substituted derivatives .

Q. What mechanistic insights explain the pH-dependent yield during cyclization of acetohydrazide derivatives?

- Methodology :

- Cyclization to heterocycles : For example, converting acetohydrazides to 1,3,4-oxadiazoles requires mildly acidic conditions (pH 5–6) to protonate the hydrazide nitrogen, facilitating intramolecular nucleophilic attack. Strongly acidic or basic media promote salt formation or decomposition .

- Kinetic studies : pH 5–6 maximizes thiol formation (yield ~75%), while pH <4 or >8 reduces yields to <50% due to competing pathways .

Q. How do steric effects from the isopropyl and methyl substituents influence crystallographic packing and solubility?

- Methodology :

- X-ray analysis : Bulky substituents like isopropyl disrupt planar stacking, leading to layered structures stabilized by N–H⋯O/N hydrogen bonds .

- Solubility testing : Polar aprotic solvents (DMF, DMSO) dissolve the compound better than alcohols, likely due to hindered solvation by steric bulk .

- Data Table :

| Solvent | Solubility (mg/mL) |

|---|---|

| Ethanol | 12–15 |

| DMSO | 35–40 |

| Chloroform | <5 |

Experimental Design & Data Analysis

Q. What experimental design principles apply to optimizing multi-step syntheses involving this compound?

- Methodology :

- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent ratio, catalyst loading) and identify critical factors .

- Flow chemistry : Continuous-flow reactors improve reproducibility for steps like hydrazine addition, reducing side-product formation .

Q. How should researchers address contradictions in reported melting points or spectral data for this compound?

- Methodology :

- Reproducibility checks : Verify purity via HPLC and recrystallization (ethanol/water) .

- Crystallographic validation : Compare experimental XRD data with computed structures (e.g., DFT) to confirm bond angles and packing .

- Example : Discrepancies in H NMR shifts (δ 0.2–0.5 ppm) may arise from residual solvents or polymorphic forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.